Boric acid, phenylmethyl ester
Description
Historical Context and Evolution of Organoboron Compounds
The journey of organoboron compounds began over a century ago, with their initial synthesis marking a significant milestone in chemistry. scispace.com However, it was not until the mid-20th century that the field gained substantial momentum, largely due to the groundbreaking work of Herbert C. Brown and his colleagues in the 1950s and 1960s. numberanalytics.com Their pioneering research laid the foundation for modern organoboron chemistry. numberanalytics.com
Initially, the unique properties and reactivity of organoboron compounds attracted attention, leading to extensive studies. scispace.comnumberanalytics.com The development of hydroboration reactions was a pivotal moment, establishing organoboranes as versatile reagents and intermediates in organic synthesis, including in asymmetric reactions. scispace.com Key reactions such as the Suzuki-Miyaura cross-coupling, hydroboration, allylboration, and the Petasis borono-Mannich reaction have become cornerstones of modern organic chemistry, showcasing the indispensable nature of organoboron compounds in the synthesis of complex molecules, pharmaceuticals, and materials. numberanalytics.com
Significance of Borate (B1201080) Esters in Contemporary Chemical Research
Borate esters, a class of organoboron compounds, are synthesized through the condensation reaction of boric acid with alcohols. wikipedia.org They are broadly classified into orthoborates, with the general formula B(OR)₃, and metaborates, which contain six-membered boroxine (B1236090) rings. wikipedia.org The formation of borate esters is a spontaneous reaction, particularly with diols like sugars, which forms the basis for analytical methods to determine boric acid concentrations. wikipedia.org
In contemporary research, borate esters are recognized for their versatility. They serve as crucial intermediates in organic synthesis and are components in polymer production. ontosight.ai Their applications extend to various fields, including medicine and agriculture. researchgate.net For instance, some borate esters exhibit antimicrobial, antifungal, and antitumor properties, making them subjects of interest in pharmaceutical research. ontosight.ai The unique ability of boron to form stable compounds with a variety of organic groups contributes to their importance in organic synthesis. numberanalytics.com
Furthermore, borate esters like trimethyl borate are precursors to boronic esters used in Suzuki couplings, a fundamental carbon-carbon bond-forming reaction. wikipedia.org The Lewis acidity of metaborate (B1245444) esters allows them to initiate epoxide polymerization reactions. wikipedia.org The environmental aspect of borate esters is also noteworthy, as their primary boron by-product is boric acid, which is considered environmentally benign. scispace.com
Overview of Academic Research Trajectories for Boric Acid, Phenylmethyl Ester
This compound, with the chemical formula C₂₁H₂₁BO₃, is a specific borate ester that has garnered attention in various research domains. solubilityofthings.com It is typically a colorless to pale yellow liquid with a characteristic aromatic odor. solubilityofthings.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₁BO₃ | solubilityofthings.com |
| Molar Mass | 324.20 g/mol | solubilityofthings.com |
| Appearance | Colorless to pale yellow liquid | solubilityofthings.com |
| Odor | Aromatic | solubilityofthings.com |
| Solubility | Soluble in organic solvents like benzene, ethanol, and chloroform; very limited solubility in water. | solubilityofthings.com |
Research into this compound has highlighted its role as a soft Lewis acid, making it a useful ligand in coordination chemistry where it can form complexes with various metals. solubilityofthings.com This property enhances the reactivity and utility of these metals in catalytic processes. solubilityofthings.com
Recent studies have explored the use of boric acid as a precatalyst in reactions such as the hydroboration of esters. rsc.orgnih.gov For example, it has been shown to be a good precatalyst for the BH₃-catalyzed hydroboration of esters using pinacolborane, converting esters into the corresponding boronate ethers in good yields. rsc.orgnih.gov This demonstrates its potential as a safe and environmentally friendly alternative to more hazardous reagents. rsc.orgnih.gov
Structure
2D Structure
Properties
CAS No. |
99811-53-7 |
|---|---|
Molecular Formula |
C7H9BO3 |
Molecular Weight |
151.96 g/mol |
IUPAC Name |
phenylmethoxyboronic acid |
InChI |
InChI=1S/C7H9BO3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,9-10H,6H2 |
InChI Key |
CTXKJNCPTVBAAU-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Nomenclature and Advanced Structural Characterization of Boric Acid, Phenylmethyl Ester
Systematic and Common Nomenclature of Boric Acid, Phenylmethyl Ester
The compound with the chemical formula C₂₁H₂₁BO₃ is most formally known by its systematic IUPAC name: boric acid, tris(phenylmethyl) ester . This name precisely describes the molecule as an ester of boric acid, B(OH)₃, in which the hydrogen atoms of the three hydroxyl groups are replaced by phenylmethyl (commonly known as benzyl) groups.
In common chemical literature and commercial contexts, several other names are frequently used for this compound. These synonyms are often more convenient for everyday use and are widely recognized by chemists.
| Nomenclature Type | Name |
| Systematic (IUPAC) | Boric acid, tris(phenylmethyl) ester |
| Common Name | Tribenzyl borate (B1201080) |
| Alternative Name | Tris(benzyloxy)borane |
| Alternative Name | Benzyl (B1604629) borate |
This interactive table provides a summary of the common and systematic names for the compound.
The variety of names reflects the different ways of conceptualizing the molecule: as an ester of boric acid, as a borane (B79455) with three benzyloxy substituents, or simply as a borate with benzyl groups.
Molecular Geometry and Stereochemistry of Boron-Oxygen Bonds
The molecular geometry of boric acid esters is largely dictated by the nature of the central boron atom. In its trivalent state, as in tribenzyl borate, the boron atom is sp² hybridized. This hybridization results in a trigonal planar arrangement of the atoms bonded to it, with idealized bond angles of 120°.
The stereochemistry around the boron center is achiral due to the planar arrangement of the three oxygen atoms. The O-B-O bond angles are expected to be very close to 120°, consistent with a trigonal planar geometry. Minor deviations from this ideal angle may occur due to steric interactions between the bulky benzyl groups.
| Structural Parameter | Expected Value/Range |
| Boron Hybridization | sp² |
| Geometry around Boron | Trigonal Planar |
| O-B-O Bond Angle | ~120° |
| B-O Bond Length | 1.31 - 1.38 Å |
This interactive table summarizes the key geometric parameters around the central boron atom in tribenzyl borate.
Conformational Analysis of the Phenylmethyl Moieties and Steric Effects on the Boron Center
The three phenylmethyl (benzyl) groups attached to the oxygen atoms are not static; they possess conformational flexibility due to rotation around the B-O and O-C bonds. The spatial arrangement of these bulky groups has a significant impact on the steric environment of the central boron atom, influencing its accessibility and reactivity.
The phenylmethyl moieties can adopt various orientations, leading to a complex potential energy surface with multiple local minima. These conformations will range from arrangements where the phenyl rings are oriented away from each other, minimizing steric clash, to more compact forms. The preferred conformations will be a balance between minimizing steric repulsion and optimizing electronic interactions.
The steric hindrance provided by the three benzyl groups is a crucial feature of tribenzyl borate. This steric bulk can "protect" the Lewis acidic boron center from nucleophilic attack. The extent of this protection is dependent on the conformational state of the benzyl groups. When the benzyl groups are positioned to create a "cone" around the boron atom, its accessibility is significantly reduced. This steric effect can modulate the Lewis acidity of the borate ester, making it a less effective Lewis acid compared to less sterically hindered analogues.
Advanced Synthetic Methodologies for Boric Acid, Phenylmethyl Ester
Direct Esterification of Boric Acid with Phenylmethyl Alcohol under Azeotropic Conditions
The most conventional method for synthesizing Boric acid, phenylmethyl ester is the direct esterification of boric acid with phenylmethyl alcohol (benzyl alcohol). wikipedia.org This reaction is an equilibrium process where water is formed as a byproduct. To drive the reaction toward the product side and achieve high yields, the water is typically removed as it is formed using azeotropic distillation. njit.edu
The process involves refluxing a mixture of boric acid and phenylmethyl alcohol in a suitable solvent that forms an azeotrope with water, such as toluene (B28343) or benzene. A Dean-Stark apparatus is commonly employed to continuously remove the water-azeotrope from the reaction mixture, thus shifting the equilibrium towards the formation of the borate (B1201080) ester. The reaction rate for primary alcohols like phenylmethyl alcohol is generally faster compared to secondary or tertiary alcohols. researchgate.net While boric acid itself is the primary reactant, the reaction can be slow, and in some esterifications, catalytic amounts of a strong acid like sulfuric acid may be used in conjunction with boric acid, though this is not always necessary for borate ester formation. arkat-usa.org
Table 1: Reaction Parameters for Direct Esterification
| Parameter | Description |
| Reactants | Boric acid (H₃BO₃), Phenylmethyl alcohol (C₇H₈O) |
| Solvent | Toluene or other suitable azeotropic agent |
| Apparatus | Reflux condenser with a Dean-Stark trap |
| Conditions | Reflux temperature of the solvent |
| Key Principle | Continuous removal of water to drive the equilibrium |
Transesterification Reactions Utilizing this compound
Transesterification is a versatile method for preparing esters by exchanging the alkoxy group of an existing ester with another alcohol. This process can be applied to the synthesis of this compound by reacting a simple, volatile alkyl borate, such as trimethyl borate or triethyl borate, with phenylmethyl alcohol. The reaction is driven to completion by removing the more volatile alcohol (methanol or ethanol) by distillation. njit.edu This method can be advantageous when direct esterification is sluggish or when purification of the final product is simpler.
These reactions are often catalyzed by acids or bases. masterorganicchemistry.com Metallic alkoxides, such as magnesium-aluminum ethoxide, have been shown to be effective catalysts for the transesterification of higher boiling alkyl borates. njit.edu
Furthermore, boric acid itself has been established as an effective and environmentally benign catalyst for the transesterification of other types of esters, such as β-keto esters. arkat-usa.orgbuct.edu.cnnih.gov In a proposed mechanism for β-keto esters, boric acid reacts with the enol form of the ester to generate a six-membered cyclic boronate intermediate, which then facilitates the exchange with another alcohol. nih.gov This catalytic role underscores the utility of boron compounds in ester transformations.
Table 2: Catalysts for Transesterification Reactions
| Catalyst Type | Examples | Reaction Condition | Reference |
| Metallic Alkoxides | Magnesium-aluminum ethoxide | Heated | njit.edu |
| Lewis Acids | Boric Acid (H₃BO₃) | Solvent-free, heated | nih.gov |
| Mineral Acids | Sulfuric Acid (H₂SO₄) | Acidic conditions | masterorganicchemistry.com |
| Bases (Alkoxides) | Sodium Ethoxide (NaOCH₂CH₃) | Basic conditions | masterorganicchemistry.com |
Preparation via Organometallic Precursors and Boron Halides
Organometallic routes offer a distinct pathway to borate and boronic esters, often providing high yields and accommodating a wide range of functional groups. nih.govresearchgate.net For the synthesis of this compound, a common strategy involves the reaction of an organometallic reagent derived from a benzyl (B1604629) halide with a boron electrophile.
A typical approach is the formation of a Grignard reagent, such as benzylmagnesium chloride (C₆H₅CH₂MgCl), from benzyl chloride and magnesium metal. This highly nucleophilic Grignard reagent is then reacted with a trialkyl borate, like trimethyl borate B(OCH₃)₃, at low temperatures. google.comgoogle.com Subsequent hydrolysis of the resulting boronate complex yields the desired boronic acid or, under anhydrous workup conditions, can lead to the borate ester.
The reaction sequence can be summarized as:
C₆H₅CH₂Cl + Mg → C₆H₅CH₂MgCl (Grignard reagent formation)
3 C₆H₅CH₂MgCl + B(OR)₃ → B(OCH₂C₆H₅)₃ + 3 MgCl(OR) (Reaction with trialkyl borate)
This methodology provides a powerful alternative to esterification, particularly for structurally complex substrates or when direct esterification methods are inefficient. nih.gov
Table 3: Components in Organometallic Synthesis of Borate Esters
| Component | Role | Examples |
| Organometallic Precursor | Nucleophilic benzyl source | Benzylmagnesium chloride, Benzyllithium |
| Boron Electrophile | Boron source | Trimethyl borate, Triisopropyl borate, Boron trichloride |
| Solvent | Ethereal, non-protic | Tetrahydrofuran (THF), Diethyl ether |
| Reaction Temperature | Typically low to control reactivity | -80 °C to 0 °C |
Development of Green and Sustainable Synthesis Routes for Borate Esters
Modern synthetic chemistry places a strong emphasis on the development of "green" and sustainable processes that minimize waste, reduce energy consumption, and utilize non-hazardous materials. The synthesis of borate esters is an area where such principles are being actively applied.
A key aspect of green chemistry is the use of efficient and recyclable catalysts. Boric acid itself is considered an environmentally benign catalyst for many transformations due to its low toxicity, low cost, and ease of handling. arkat-usa.org For transesterification reactions, silica-supported boric acid has been developed as a recyclable heterogeneous catalyst, which simplifies product purification and allows the catalyst to be reused for multiple cycles without significant loss of activity. nih.gov
Other green approaches focus on improving reaction conditions. This includes the development of solvent-free protocols, which eliminate the use of volatile and often toxic organic solvents, thereby reducing environmental impact and simplifying the workup procedure. nih.gov Additionally, borate esters themselves are being used as simple, efficient catalysts for other important reactions, such as the sustainable synthesis of amides, where they offer high efficiency and generate only water as a byproduct, avoiding the use of poor atom economy reagents. researchgate.netnih.gov The ongoing development of catalytic systems, such as those using palladium nanoparticles, further contributes to creating milder and more efficient pathways for the synthesis of organoboron compounds. researchgate.net
Table 4: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Method (e.g., Azeotropic) | Green/Sustainable Method |
| Catalyst | Often stoichiometric reagents or strong acids | Mild, recyclable catalysts (e.g., SiO₂-H₃BO₃) |
| Solvent | Organic solvents (e.g., Toluene) | Solvent-free or water-based systems |
| Waste | Solvent waste, catalyst residue | Minimal waste, catalyst is recycled |
| Energy | Often requires prolonged heating/reflux | Milder conditions, potentially lower energy input |
| Atom Economy | Can be moderate | High, especially in catalytic processes |
Mechanistic Studies and Reactivity Profile of Boric Acid, Phenylmethyl Ester
Lewis Acidity and Coordination Behavior of the Boron Center
Boric acid and its esters are well-established Lewis acids, a characteristic dictated by the electron-deficient nature of the boron atom. nih.govstackexchange.com The boron center in boric acid, phenylmethyl ester possesses a vacant p-orbital, making it susceptible to nucleophilic attack. This inherent Lewis acidity is the foundation of its coordination behavior and catalytic activity. The interaction of the boron atom with Lewis bases, such as alcohols or amines, leads to the formation of a tetrahedral boronate complex. dntb.gov.ua
The coordination environment of the boron center can be influenced by the steric and electronic properties of the substituents. In related hydrotris(pyrazol-1-yl)borate ligands containing a 3-benzyl substituent, the benzyl (B1604629) group's free rotation provides less steric hindrance to a coordinated metal compared to bulkier alkyl groups. acs.orgnih.gov This suggests that the phenylmethyl group in this compound, while larger than a simple methyl or ethyl group, may not impose significant steric constraints on the boron center's ability to coordinate with other molecules. This accessibility is crucial for its role in catalysis, allowing for the facile formation of intermediate complexes.
The strength of the Lewis acidity can be modulated by the electronic nature of the ester group. While specific experimental measurements for this compound are not extensively documented in the reviewed literature, studies on analogous arylboranes demonstrate that electron-withdrawing groups on the aryl ring enhance Lewis acidity. chemrxiv.org Conversely, the benzyl group is generally considered to be weakly electron-donating or neutral, suggesting that the Lewis acidity of this compound is comparable to other simple alkyl borate (B1201080) esters.
The coordination of a Lewis base to the trigonal boron center results in a change in hybridization from sp² to sp³, forming a more stable tetrahedral intermediate. This process is fundamental to the mechanism of many reactions catalyzed by borate esters, including transesterification and hydroboration.
Investigation of In-Situ Formation and Role as a Precatalyst
Recent research has highlighted the role of boric acid as a precatalyst, with the active catalytic species being formed in-situ through reactions with other reagents. A notable example is the use of boric acid as a precatalyst for the BH₃-catalyzed hydroboration of esters using pinacolborane. researchgate.netrsc.org In this process, boric acid reacts with pinacolborane to generate the active BH₃ catalyst.
During the investigation of the reaction between benzyl benzoate (B1203000) and BH₃·SMe₂, the formation of benzyl borate was observed as a major product, confirming the in-situ generation of this species. rsc.org This finding is significant as it demonstrates that this compound can be formed under reaction conditions and subsequently participate in or influence the catalytic cycle.
The following table summarizes the key aspects of the in-situ formation of this compound:
| Precursors | Reagents | In-Situ Product | Catalytic Application |
| Boric Acid, Benzyl Benzoate | BH₃·SMe₂ | This compound | Intermediate in hydroboration |
| Boric Acid | Pinacolborane | Active BH₃ catalyst (via borate esters) | Hydroboration of esters |
Reaction Kinetics and Thermodynamic Parameters of Ester Exchange Reactions
The kinetics of transesterification are influenced by several factors, including the concentration of the reactants, the nature of the solvent, and the presence of catalysts. ncsu.edujourneytoforever.org The reaction is typically reversible, and the position of the equilibrium is governed by the relative stabilities of the reactants and products. researchgate.net
The thermodynamic favorability of forming certain borate ester complexes can be significant. For instance, the complexation of borate with diols can shift reaction equilibria, and these shifts are dependent on the structure of the diol. researchgate.net In the context of transesterification involving this compound, the equilibrium will be influenced by the relative concentrations and boiling points of the participating alcohols. The removal of a more volatile alcohol can drive the reaction towards the formation of the desired product.
A general mechanism for the acid-catalyzed transesterification of a borate ester is as follows:
Protonation of an alkoxy group on the borate ester.
Nucleophilic attack by an incoming alcohol molecule on the electron-deficient boron atom.
Formation of a tetrahedral intermediate.
Elimination of the original alcohol to regenerate the trigonal borate ester.
The rate of these reactions is dependent on the energy barriers of the transition states involved in the nucleophilic attack and the departure of the leaving group. researchgate.netresearchgate.net
Computational and Experimental Elucidation of Borate Ester Reaction Pathways
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the reaction pathways of borate and boronate esters. researchgate.net DFT studies can provide insights into the structures of intermediates and transition states, as well as the activation energies associated with different mechanistic steps.
For reactions involving benzylboronates, DFT calculations have been used to explore reaction mechanisms, such as in palladium-catalyzed dearomative allylic reactions. researchgate.net These studies can help to understand the factors that control regioselectivity and stereoselectivity. While not focused solely on this compound, these computational investigations of related benzyl boronate systems offer a framework for understanding its reactivity. For instance, in the deborylative silylation of benzyl boronates, in-situ ¹¹B NMR studies combined with computational analysis suggest the formation of an "ate" complex as a key intermediate. rsc.org
Experimental studies often employ spectroscopic techniques, such as NMR, to identify reaction intermediates and products. For example, ¹¹B NMR is particularly useful for monitoring the coordination state of the boron atom, distinguishing between trigonal and tetrahedral species. rsc.org
Mechanistic investigations into the synthesis of benzylboronates from benzyl halides and pinacolborane have proposed an oxidative addition/reductive elimination cycle in palladium-catalyzed reactions, while a radical mechanism has been suggested for magnesium-catalyzed processes based on DFT calculations. organic-chemistry.orgresearchgate.net These studies underscore the diverse reaction pathways available to benzyl boronate species, which are likely to be mirrored in the reactivity of this compound.
The following table outlines common experimental and computational techniques used to study borate ester reaction mechanisms:
| Technique | Information Gained |
| Nuclear Magnetic Resonance (NMR) | Identification of intermediates and products, determination of reaction kinetics, characterization of coordination complexes. |
| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and activation barriers; elucidation of reaction pathways. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of reaction products and byproducts. |
| Infrared (IR) Spectroscopy | Monitoring of functional group transformations. |
Catalytic Applications in Organic Synthesis
Role in Amidation Reactions
The formation of amide bonds is a fundamental transformation in organic chemistry. Boron-based catalysts, including borate (B1201080) esters, have gained prominence for facilitating the direct condensation of carboxylic acids and amines, a process that is often inefficient without a catalyst. nih.govnih.gov These catalysts offer a green and atom-economical alternative to traditional methods that require activating agents and generate significant waste. orgsyn.orgorgsyn.org
Borate esters are effective catalysts for the direct amidation of a wide variety of carboxylic acids and amines. nih.govchemrxiv.org The reaction proceeds by the activation of the carboxylic acid through the formation of an intermediate with the boron catalyst, which is then attacked by the amine. This approach avoids the need for stoichiometric activating agents and often proceeds without the need for dehydrating agents like molecular sieves, which are common in other boron-catalyzed amidations. nih.govnih.gov The scope of these catalysts is broad, proving effective even with challenging substrates such as functionalized heterocycles and unprotected amino acids. nih.gov
A key aspect of boron-catalyzed amidation is the significant enhancement of catalytic activity observed when boric acid is converted to a boric acid ester in-situ. orgsyn.orgorgsyn.orgscispace.com This is achieved by adding a compound containing one or more hydroxyl groups to the reaction mixture prior to the addition of the carboxylic acid and amine. orgsyn.orgscispace.com
The formation of a boric acid ester, such as the phenylmethyl ester from boric acid and phenylmethanol (benzyl alcohol), creates a more active catalytic species. orgsyn.orgorgsyn.org This principle has been demonstrated with various hydroxyl-containing co-catalysts, including cresol, tetrachlorocatechol, and polyethylene (B3416737) glycol (PEG). orgsyn.orgorgsyn.orgscispace.com The resulting borate ester complex exhibits higher catalytic activity, enabling the amidation of sterically demanding substrates that are unreactive with boric acid alone. orgsyn.orgorgsyn.org This synergistic effect underscores the importance of the borate ester structure in facilitating the direct formation of amides. orgsyn.orgscispace.com
Precatalytic Activity in Hydroboration Reactions
Boric acid and its esters have been identified as effective precatalysts for the hydroboration of various unsaturated functional groups, offering a safer and more environmentally friendly alternative to pyrophoric borane (B79455) reagents. rsc.orgresearchgate.netrsc.orgrsc.org The active catalytic species, BH₃, is generated in situ from the reaction of the precatalyst with a hydride source, such as pinacolborane (HBpin). rsc.orgrsc.org
Reduction of Esters to Boronate Ethers
Boric acid has been shown to be an efficient precatalyst for the BH₃-catalyzed hydroboration of esters to the corresponding boronate ethers. rsc.orgresearchgate.net This reaction is typically carried out using microwave irradiation, which allows for rapid and high-yielding conversions of a variety of esters. rsc.orgresearchgate.net The process is compatible with a range of functional groups, although electron-rich esters may exhibit lower reactivity. rsc.org
In the context of boric acid, phenylmethyl ester, its formation has been observed as a major product in the reaction of benzyl (B1604629) benzoate (B1203000) with borane dimethyl sulfide (B99878) complex (BH₃·SMe₂). rsc.orgrsc.org This observation is significant as it suggests that benzyl borate can be an intermediate in the hydroboration of benzyl esters. It is therefore reasonable to infer that this compound itself can act as a precatalyst, reacting with a hydride source like HBpin to generate the active BH₃ catalyst for the reduction of other ester molecules.
The general scope of this boric acid-precatalyzed ester hydroboration is broad, encompassing both aromatic and aliphatic esters, as well as cyclic esters (lactones). rsc.orgresearchgate.net
Table 1: Examples of Boric Acid-Precatalyzed Hydroboration of Esters
| Entry | Ester Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzyl benzoate | Benzyl boronate ether | 96 |
| 2 | p-Tolyl benzoate | p-Tolyl boronate ether | 80 |
| 3 | Methyl benzoate | Benzyl boronate ether | 86 |
| 4 | Ethyl phenylacetate | Phenylacetyl boronate ether | High |
Data sourced from studies on boric acid as a precatalyst. rsc.org
Hydroboration of Carbonates and Alkynes
The utility of boric acid as a precatalyst extends to the hydroboration of carbonates and alkynes. rsc.orgrsc.org Similar to the reduction of esters, these transformations are effectively carried out using pinacolborane as the borylation agent and are often accelerated by microwave irradiation. rsc.org
For carbonates, a higher stoichiometry of HBpin is generally required to achieve good yields of the corresponding bisborane products. rsc.org The reaction demonstrates the versatility of the in situ generated BH₃ catalyst in reducing various carbonyl-containing compounds.
In the case of alkynes, the boric acid-precatalyzed hydroboration provides a metal-free method for the synthesis of alkenylboronic esters. rsc.orgorganic-chemistry.org The reaction proceeds with high regioselectivity for terminal alkynes, affording the linear boronic ester products. organic-chemistry.org This catalytic system shows comparable reactivity to some transition-metal-catalyzed hydroboration methods. organic-chemistry.org While direct studies on the precatalytic activity of this compound in these specific reactions are limited, its role as a stable and readily available source of a borate moiety suggests its potential to participate in the catalytic cycle that generates the active BH₃ species for the hydroboration of both carbonates and alkynes.
Participation in Multicomponent Reactions as a Boron Reagent Precursor
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Boron-containing compounds have found significant application in MCRs, often acting as key reagents that introduce a boron moiety into the final product or as catalysts. nih.govresearchgate.net
This compound, can be considered a precursor to various boron reagents used in MCRs. Upon reaction with suitable reagents, it can be converted into other boronic esters or boronic acids that can then participate in these complex transformations. For example, the development of borylated building blocks has been instrumental in providing access to heteroatom-rich boron-containing molecules of biological relevance through MCRs. nih.gov
While specific examples detailing the direct use of this compound as a precursor in a multicomponent reaction are not prevalent in the literature, the general principle of using borate esters to generate the active boron species is well-established. For instance, in some MCRs, formylphenylboronic acids have been used as both a reactant and a catalyst. nih.gov This dual role highlights the versatility of boron compounds in these reactions. It is conceivable that this compound could be transformed in situ to a desired borylated component that then engages in a multicomponent assembly.
The utility of boron reagents in MCRs is broad, contributing to the synthesis of diverse molecular scaffolds. The ability of this compound to serve as a stable and accessible source of a borate group makes it a potentially valuable, though currently underutilized, precursor in this area of synthetic chemistry.
Applications in Materials Science Research
Design and Synthesis of Vitrimers with Dynamic Borate (B1201080) Ester Cross-links
Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics, owing to the presence of dynamic covalent bonds in their network structure. Boric acid, phenylmethyl ester and its derivatives are instrumental in the design of vitrimers due to the dynamic nature of borate ester cross-links. These bonds can undergo exchange reactions at elevated temperatures, allowing the material to be reprocessed and reshaped like a thermoplastic, while maintaining the robust mechanical properties and solvent resistance of a thermoset at service temperatures.
Research has demonstrated that the mechanical and dynamic properties of these vitrimers can be finely tuned by modifying the substituents on the phenylboronic acid moiety. For instance, the introduction of electron-withdrawing groups can enhance the mechanical strength of the vitrimer. In one study, a series of boronic ester-based vitrimers were synthesized by reacting a diol-containing tetra-arm poly(amidoamine) with a boronic acid-terminated tetra-arm poly(ethylene glycol) bearing different substituents on the phenyl ring. The resulting materials exhibited a range of mechanical properties, highlighting the tunability of these systems.
Table 1: Mechanical Properties of Boronic Ester-Based Vitrimers with Different Phenyl Substituents
| Substituent on Phenyl Ring | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) |
|---|---|---|
| -H | 45 ± 3.5 | 1.8 ± 0.2 |
| -F | 93 ± 2.7 | 2.9 ± 0.3 |
| -Cl | 78 ± 4.1 | 2.5 ± 0.2 |
| -OCH₃ | 32 ± 4.3 | 1.5 ± 0.1 |
The data clearly indicates that electron-withdrawing substituents like fluorine (-F) and chlorine (-Cl) lead to a significant increase in both Young's modulus and ultimate tensile strength compared to the unsubstituted (-H) and electron-donating methoxy (-OCH₃) substituted vitrimers. This tunability allows for the rational design of vitrimers with tailored mechanical performance for specific applications.
Incorporation into Polymeric Matrices for Enhanced Thermal Stability and Char Yield
The incorporation of boron compounds, including phenyl borate esters, into polymeric matrices has been shown to enhance their thermal stability and char yield upon combustion. This is a critical attribute for materials used in applications requiring fire resistance. During thermal decomposition, the boron-containing species can act as a fluxing agent, promoting the formation of a stable, glassy char layer on the polymer surface. This char layer acts as an insulating barrier, limiting the transfer of heat and flammable volatiles, thereby retarding the combustion process.
In the context of phenolic resins, the pyrolysis of boron-modified resins has been shown to lead to the formation of phenol borate and benzyl (B1604629) borate, which contribute to a high char yield. This mechanism is crucial for improving the fire-retardant properties of these materials. Similarly, studies on poly(acrylonitrile-methyl acrylate) copolymers have demonstrated that the addition of boric acid can significantly enhance their thermal stability. While not specifically the phenylmethyl ester, these studies highlight the general efficacy of boric acid derivatives in improving the high-temperature performance of polymers.
Table 2: Thermal Properties of Poly(acrylonitrile-co-methyl acrylate) with and without Boric Acid
| Polymer Composition (AN/MA molar ratio) | Additive | Melting Temperature (Tₘ) (°C) | Decomposition Temperature (Tₑ) (°C) |
|---|---|---|---|
| 100/0 | None | 185 | 305 |
| 85/15 | None | 174 | 321 |
| 85/15 | 1 wt% Boric Acid | Increased | Increased |
As indicated in the table, the incorporation of boric acid leads to an increase in both the melting and decomposition temperatures of the copolymer, signifying improved thermal stability. The formation of a stable char is a key factor in this enhancement, a principle that is effectively leveraged when using phenyl borate esters.
Development of Self-Healing and Adaptable Materials via Dynamic Covalent Chemistry
The reversible nature of the borate ester bond formed from this compound and diols is the cornerstone for the development of self-healing and adaptable materials. This dynamic covalent chemistry allows for the breaking and reforming of cross-links within the polymer network in response to an external stimulus, such as water or heat. When a material is damaged, these dynamic bonds can rearrange and re-establish across the fractured interface, leading to the restoration of the material's integrity and mechanical properties.
The self-healing mechanism often involves the hydrolysis of the boronic ester bonds at the damaged surface, followed by re-esterification with available diol groups from the opposing surface, effectively "stitching" the material back together. Research has demonstrated high healing efficiencies in polymers containing dynamic boronic ester cross-links.
Table 3: Self-Healing Efficiency of a Boronic Ester Network
| Healing Time (days) | Healing Condition | Maximum Stress Recovery (%) | Elongation at Break Recovery (%) |
|---|---|---|---|
| 1 | 85% Humidity | ~60 | ~50 |
| 2 | 85% Humidity | ~80 | ~70 |
| 3 | 85% Humidity | >90 | >80 |
The data illustrates that under humid conditions, the boronic ester network can achieve over 90% recovery of its maximum stress and over 80% of its elongation at break after three days of healing. This remarkable self-healing capability opens up possibilities for creating more durable and long-lasting materials for a variety of applications.
Functionalization of Polymeric Adsorbents via Borate Ester Linkages
This compound and its derivatives are also utilized in the functionalization of polymeric adsorbents for the selective removal of pollutants from various media. The principle behind this application lies in the ability of the phenylboronic acid moiety to form reversible covalent bonds (boronate esters) with molecules containing cis-diol functionalities. This specific interaction allows for the targeted capture of certain pollutants.
Polymeric resins can be functionalized with phenylboronic acid groups, which then act as recognition sites for diol-containing molecules. This approach has been successfully employed for the adsorption of various substances, including sugars and certain organic pollutants. The adsorption process is often pH-sensitive, allowing for the controlled capture and release of the target molecules by adjusting the pH of the surrounding medium. This reversible binding makes the adsorbent materials regenerable and reusable.
Spectroscopic Analysis and Structural Elucidation of Boric Acid, Phenylmethyl Ester and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the local environment of specific nuclei, such as boron.
The ¹H NMR spectrum of boric acid, phenylmethyl ester is expected to show two main sets of signals corresponding to the benzylic methylene protons (-CH₂-) and the aromatic protons of the phenyl rings.
Benzylic Protons (-CH₂-): These protons are adjacent to an oxygen atom and a phenyl group. Their chemical shift is anticipated to appear in the downfield region, typically between 4.8 and 5.4 ppm. This downfield shift is due to the deshielding effect of the electronegative oxygen atom. The signal is expected to be a sharp singlet, as there are no adjacent protons to cause spin-spin coupling.
Aromatic Protons (C₆H₅-): The five protons on each phenyl ring are chemically distinct (ortho, meta, para), but often, their signals overlap to form a complex multiplet in the range of 7.2 to 7.5 ppm. oregonstate.edu The integration of the benzylic proton signal to the aromatic proton signals should yield a 2:5 ratio, consistent with the (OCH₂C₆H₅) moiety.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzylic (-CH₂-) | 4.8 - 5.4 | Singlet (s) |
The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. For this compound, four distinct signals are expected for the benzyl (B1604629) group carbons.
Benzylic Carbon (-CH₂-): This carbon, bonded to oxygen, is expected to resonate at approximately 65-70 ppm.
Aromatic Carbons (C₆H₅-): The carbons of the phenyl ring will appear in the typical aromatic region (120-140 ppm). The signals for the ortho, meta, and para carbons are expected around 127-129 ppm, while the ipso-carbon (the carbon attached to the -CH₂- group) is predicted to be further downfield, around 135-138 ppm. libretexts.org The carbon signals are influenced by the electronegativity of substituents and hybridization. libretexts.org
It is worth noting that in some boronic esters, the ipso-carbon atom directly bonded to the boron-oxygen group can be difficult to detect due to quadrupolar relaxation effects from the boron nucleus. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Hybridization | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Benzylic (-CH₂-) | sp³ | 65 - 70 |
| Aromatic (C-ortho, C-meta, C-para) | sp² | 127 - 129 |
¹¹B NMR spectroscopy is uniquely suited for probing the coordination and electronic environment of the boron atom. huji.ac.il The chemical shift of ¹¹B is highly sensitive to the geometry and substituents around the boron center. This compound contains a three-coordinate, sp²-hybridized boron atom within a trigonal planar BO₃ core.
Such tricoordinate borate (B1201080) esters typically exhibit a single, often broad, resonance in the ¹¹B NMR spectrum. The chemical shift is expected to be in the range of +18 to +30 ppm (relative to BF₃·OEt₂). sdsu.edustanford.edu This chemical shift value is characteristic of a neutral, trigonal borate ester environment and distinguishes it from tetracoordinate (sp³-hybridized) boronate species, which resonate at much higher fields (typically -10 to +10 ppm). nih.govblogspot.com The broadness of the signal is a result of the quadrupolar nature of the ¹¹B nucleus (I = 3/2). blogspot.com
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. science.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling relationships. sdsu.edu For this compound, COSY would show correlations between the ortho, meta, and para protons within the phenyl ring, helping to unravel the complex multiplet seen in the 1D spectrum. No correlation would be expected for the singlet benzylic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to their directly attached carbons. columbia.edu This would definitively link the benzylic proton signal (~5.1 ppm) to the benzylic carbon signal (~67 ppm) and each aromatic proton signal to its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing connectivity across multiple bonds (typically 2-3 bonds). columbia.edu Key correlations for structural confirmation would include a cross-peak between the benzylic protons (-CH₂-) and the ipso-carbon of the phenyl ring. This confirms the attachment of the methylene group to the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. youtube.com A NOESY spectrum would show a correlation between the benzylic protons and the ortho-protons of the phenyl ring, confirming their spatial proximity.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonding arrangements, providing a molecular fingerprint.
The vibrational spectrum of this compound is dominated by bands corresponding to the B-O, C-O, C-H, and aromatic C=C bonds.
B-O Stretching: The most diagnostic vibrations for borate esters are those involving the boron-oxygen bonds. The asymmetric stretching mode (νas) of the trigonal BO₃ unit gives rise to a very strong and broad absorption band in the IR spectrum, typically between 1300 and 1500 cm⁻¹. scirp.org
B-O-C Stretching: The stretching of the B-O-C linkage involves vibrations of both the B-O and C-O bonds. These often appear as strong bands in the region of 1000 to 1250 cm⁻¹.
Aromatic Vibrations: The phenyl groups give rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed as a series of sharp to medium bands in the 1450–1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations appear as strong bands in the 690–900 cm⁻¹ region, and their pattern can be indicative of the substitution pattern on the aromatic ring (monosubstituted in this case).
Aliphatic C-H Vibrations: The methylene (-CH₂-) group will show symmetric and asymmetric stretching vibrations in the 2850–2960 cm⁻¹ range.
In Raman spectroscopy, the symmetric B-O stretching vibration, which is often weak in the IR spectrum, may appear as a strong, sharp band, typically around 880 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3030 - 3100 | Medium | Medium |
| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 | Medium | Medium |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong | Strong |
| B-O | Asymmetric Stretch (BO₃) | 1300 - 1500 | Very Strong, Broad | Weak |
| B-O | Symmetric Stretch (BO₃) | ~880 | Weak | Strong |
| C-O | Stretching | 1000 - 1250 | Strong | Medium |
Conformational Insights from Vibrational Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the conformational landscape of molecules. The vibrational modes of this compound are influenced by the geometry of the central borate group and the orientation of the phenylmethyl (benzyl) substituents. Due to a lack of specific experimental vibrational data for tribenzyl borate in the scientific literature, the analysis of its vibrational modes can be inferred by analogy with structurally similar compounds, such as triphenyl borate.
The infrared spectrum of triphenyl borate reveals key vibrational frequencies that can be correlated to specific molecular motions. The analysis of these spectra supports a planar structure for the central BO3 group. cdnsciencepub.comresearchgate.net The key vibrational bands for triphenyl borate are summarized in the table below and provide a basis for understanding the expected vibrational modes in tribenzyl borate.
The primary vibrations of interest include the B-O stretching and bending modes, as well as the vibrations associated with the phenylmethyl groups. The strong absorption band observed around 1350 cm⁻¹ in triphenyl borate is attributed to the antisymmetric B-O stretching mode, which is a characteristic feature of the BO3 group. cdnsciencepub.com The symmetric B-O stretching vibration is infrared inactive but has been estimated to have a frequency of around 860 cm⁻¹. cdnsciencepub.com The C-O stretching vibration is assigned to the peak at 1214 cm⁻¹. cdnsciencepub.com
In addition to the borate core vibrations, the phenylmethyl groups will exhibit characteristic C-H stretching, bending, and ring deformation modes. The presence of the methylene (-CH2-) bridge in tribenzyl borate, as compared to the direct C-O bond in triphenyl borate, would introduce additional vibrational modes, such as CH2 stretching and bending frequencies.
Interactive Data Table: Characteristic Vibrational Frequencies of Triphenyl Borate
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Antisymmetric B-O Stretch | 1350 | Strong |
| C-O Stretch | 1214 | Prominent |
| Phenyl Ring Vibrations | Various | - |
| Symmetric B-O Stretch (Calculated) | 860 | IR Inactive |
Note: This data is for triphenyl borate and is used as an analogue for discussing the vibrational modes of this compound.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Upon electron ionization, the molecular ion ([M]⁺) of tribenzyl borate would be formed. The stability of the molecular ion can vary, but it is expected to undergo characteristic fragmentation to produce a series of daughter ions. A key fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form the highly stable benzyl cation (C7H7⁺) at m/z 91. This fragment is often the base peak in the mass spectra of benzyl derivatives due to its resonance stabilization.
Another likely fragmentation would involve the loss of a benzyloxy radical (C7H7O•) from the molecular ion. The fragmentation of the borate ester linkage can also occur, leading to ions containing the boron-oxygen core. The general fragmentation patterns for esters involve cleavage of the bonds adjacent to the carbonyl group; for borate esters, cleavage of the B-O and O-C bonds is expected. researchgate.net
Interactive Data Table: Predicted Mass Spectrometric Fragments of this compound
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| Molecular Ion | [B(OCH2C6H5)3]⁺ | 332.16 |
| Benzyl Cation | [C7H7]⁺ | 91 |
| Loss of a Benzyl Group | [B(OCH2C6H5)2O]⁺ | 241.11 |
| Loss of a Benzyloxy Group | [B(OCH2C6H5)2]⁺ | 225.12 |
Note: The m/z values are predicted based on the chemical formula and known fragmentation patterns of similar compounds.
X-ray Crystallography for Solid-State Structure Determination
However, the solid-state structure can be inferred from the known structures of related compounds, such as triphenyl borate and other boronic acid derivatives. For triphenyl borate, X-ray analysis has shown that the central BO3 group is planar, and the phenyl groups are arranged in a propeller-like fashion. researchgate.net A similar trigonal planar geometry is expected for the BO3 core of tribenzyl borate.
The bond lengths and angles within the molecule can be estimated based on standard values from similar structures. The B-O bond length in borate esters is typically in the range of 1.36-1.38 Å. The C-O and C-C bond lengths in the benzyl group are expected to be around 1.43 Å and 1.39 Å (for the aromatic ring), respectively. The bond angles around the boron atom are predicted to be close to 120° due to its sp2 hybridization. The C-O-B bond angle would likely be around 120-125°.
Interactive Data Table: Predicted Structural Parameters of this compound
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | B-O | ~ 1.37 Å |
| Bond Length | C-O | ~ 1.43 Å |
| Bond Length | C-C (aromatic) | ~ 1.39 Å |
| Bond Angle | O-B-O | ~ 120° |
| Bond Angle | B-O-C | ~ 122° |
Note: These values are estimations based on the structures of analogous compounds and general principles of chemical bonding, as no experimental crystallographic data is currently available for this compound.
Computational and Theoretical Studies on Boric Acid, Phenylmethyl Ester
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For Boric acid, phenylmethyl ester, DFT calculations can elucidate its electronic structure, bonding characteristics, and reactivity descriptors.
Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311+G(d,p) are commonly employed for geometry optimization and electronic property calculations of boron-containing organic compounds. nih.govresearchgate.netturkjps.org These calculations yield crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. dergipark.org.tr
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. It provides a detailed picture of the bonding within the molecule, including charge transfer interactions and hyperconjugative effects. researchgate.net For this compound, NBO analysis would reveal the nature of the B-O bonds and the electronic interactions between the borate (B1201080) group and the phenylmethyl (benzyl) moiety.
Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, offering predictions about how the molecule will interact with other reagents. researchgate.net For benzyl (B1604629) borate, the MEP would likely show negative potential around the oxygen atoms and positive potential near the boron atom and the hydrogens of the benzyl group.
Table 1: Representative Electronic Properties Calculated for Boron-Containing Compounds using DFT Note: This table presents typical data obtained for related phenylboronic acid derivatives, as specific values for this compound are not readily available in the cited literature.
| Parameter | Description | Representative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.0 to -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -1.0 to -2.0 eV |
| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO; indicates chemical stability. dergipark.org.tr | ~ 4.0 to 5.5 eV |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | ~ 3.0 to 4.0 Debye |
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. youtube.comyoutube.com
To perform MD simulations on this compound, a crucial first step is the development of accurate force-field parameters for the borate ester group. nih.gov Since standard force fields like AMBER often lack parameters for boron, specific parameterization is required. This can be achieved using quantum mechanical data to derive bond, angle, and dihedral parameters that accurately reproduce the molecule's geometry and vibrational properties. nih.gov
Once parameterized, MD simulations can be run to explore the conformational landscape of benzyl borate. The molecule's flexibility primarily arises from the rotation around the C-O and B-O bonds. Simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. dergipark.org.tr This is essential for understanding how the molecule's shape influences its properties and reactivity.
Table 2: Key Outputs from a Hypothetical Molecular Dynamics Simulation of this compound Note: This table illustrates the type of data generated from MD simulations, based on general principles and studies of similar molecules.
| Parameter | Description | Potential Finding |
| Dihedral Angle Distributions | Probability of finding specific angles for key rotatable bonds (e.g., C-O-B-O). | Identification of the most stable conformers in solution. |
| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., boron or oxygen). | Characterization of the solvation shell and specific solvent interactions. |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the molecule's structure over time from a reference structure. | Indicates the overall flexibility and conformational stability of the molecule. |
| Diffusion Coefficient | Quantifies the rate of translational motion of the molecule through the solvent. | Provides insight into the molecule's mobility in a liquid medium. rsc.org |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. youtube.com For this compound, these models can be applied to understand its reactivity, such as its susceptibility to hydrolysis or its role in catalytic cycles.
A common reaction for borate esters is hydrolysis, which involves the cleavage of the B-O bond by water. Quantum chemical calculations can map the potential energy surface for this reaction. mdpi.com This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. youtube.com The mechanism might involve the coordination of a water molecule to the electron-deficient boron atom, followed by proton transfer and bond cleavage. mdpi.com The presence of acids or bases can catalyze this process, and computational models can quantify their effect on the reaction barrier. mdpi.com
These models also provide insights into the electronic changes that occur during the reaction. By analyzing the structures of reactants, transition states, and products, one can understand how bonds are formed and broken. For instance, in a reaction involving this compound, calculations can track the charge distribution and orbital interactions as the reaction progresses, providing a deeper understanding of the underlying electronic factors that govern reactivity. nih.gov
Table 3: Representative Data from Quantum Chemical Modeling of a Reaction Note: This table shows typical energetic data calculated for a reaction like hydrolysis, based on studies of related borate systems.
| Parameter | Description | Representative Value (kcal/mol) |
| Reactant Complex Energy | The energy of the initial complex formed between the ester and the reactant (e.g., water). | 0.0 (Reference) |
| Transition State (TS) Energy | The energy of the highest point on the reaction pathway, relative to the reactants. | +15 to +25 |
| Product Complex Energy | The energy of the complex formed between the products after the reaction. | -5 to -15 |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur (ETS - EReactant). | +15 to +25 |
| Reaction Energy (ΔErxn) | The overall energy change of the reaction (EProduct - EReactant). | -5 to -15 |
Prediction and Validation of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure and identity of a compound. nih.gov For this compound, DFT calculations can provide reliable predictions of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Vibrational frequencies can be calculated by performing a frequency analysis on the optimized geometry of the molecule. nih.gov The calculated frequencies correspond to the normal modes of vibration, such as B-O stretching, C-H bending, and phenyl ring modes. While there is often a systematic deviation between calculated and experimental frequencies due to approximations in the theory and the neglect of anharmonicity, this can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. ijcce.ac.ir
Similarly, NMR chemical shifts (¹H, ¹³C, and ¹¹B) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical chemical shifts that can be correlated with experimental values, aiding in the assignment of peaks in the NMR spectrum. researchgate.net The accuracy of these predictions is valuable for structural elucidation and for distinguishing between different isomers or conformers.
The combination of theoretical predictions and experimental measurements provides a powerful approach for the comprehensive characterization of this compound. Discrepancies between predicted and observed spectra can also prompt further investigation into molecular structure or environmental effects not accounted for in the initial model.
Table 4: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data Note: This table illustrates how theoretical and experimental data are compared. The values are representative and based on studies of analogous compounds.
| Spectroscopic Parameter | Experimental Value | Calculated Value (Scaled) | Assignment |
| IR Frequency (cm-1) | ~1350 | ~1345 | B-O Asymmetric Stretch |
| IR Frequency (cm-1) | ~3030 | ~3035 | Aromatic C-H Stretch |
| ¹H NMR Chemical Shift (ppm) | ~5.1 | ~5.0 | -CH₂- |
| ¹³C NMR Chemical Shift (ppm) | ~128 | ~127.5 | Phenyl C-H |
| ¹¹B NMR Chemical Shift (ppm) | ~18 | ~18.5 | -B(OR)₃ |
Future Research Directions and Outlook
Exploration of Expanded Catalytic Scope and Chemoselectivity
The catalytic potential of borate (B1201080) esters, in general, has been recognized in a variety of organic transformations, most notably in amidation reactions. researchgate.netnih.gov These reactions benefit from the use of simple, commercially available borate ester catalysts that operate with high efficiency and a remarkably broad substrate scope. nih.gov Future research on boric acid, phenylmethyl ester is expected to delve deeper into its catalytic capabilities, aiming to broaden its application and enhance its selectivity.
Key areas of investigation will likely include:
Expanding the Range of Catalyzed Reactions: While amidation is a key application, tribenzyl borate could potentially catalyze other important reactions such as esterifications, transesterifications, and the formation of other C-N and C-O bonds. Research will likely focus on identifying new reaction classes where this borate ester can act as an efficient catalyst.
Enhancing Chemoselectivity: A significant advantage of borate ester catalysts is their ability to function in the presence of various functional groups, often eliminating the need for protecting groups. nih.gov Future studies will aim to further explore and refine the chemoselectivity of this compound. This includes performing reactions on substrates with multiple reactive sites to selectively target a specific functional group. For instance, in the synthesis of complex molecules like peptides, the catalyst's ability to selectively form amide bonds without affecting other sensitive functionalities is crucial. nih.gov
Mechanistic Studies: A deeper understanding of the reaction mechanisms underlying the catalytic activity of tribenzyl borate will be essential for optimizing reaction conditions and designing more efficient catalytic systems. This will involve a combination of experimental and computational studies to elucidate the role of the borate ester in activating substrates and facilitating bond formation.
The following table summarizes the potential expansion of the catalytic scope for this compound:
| Reaction Type | Current Status with Borate Esters | Future Research Focus for this compound |
| Amidation | Well-established with high efficiency and broad scope researchgate.netnih.gov | Optimization for specific challenging substrates, mechanistic elucidation. |
| Esterification | Feasible | Exploration of substrate scope, development of milder reaction conditions. |
| Transesterification | Potential application | Investigation of catalytic efficiency and selectivity. |
| C-N/C-O Bond Formation | Promising | Discovery of novel bond-forming reactions catalyzed by tribenzyl borate. |
Design of Novel Borate Ester-Based Reagents for Complex Chemical Synthesis
Organoboron reagents are invaluable tools in modern organic synthesis, and this compound can serve as a versatile precursor for the generation of novel reagents. The benzyl (B1604629) groups in this ester can be selectively transferred to other molecules, or the entire borate ester can be modified to create new synthetic intermediates.
Future research in this area is expected to focus on:
Development of Novel Benzylating Agents: this compound can be a source of benzyl groups in various reactions. Research will likely explore its use in the development of new, mild, and selective benzylating agents for the protection of alcohols, amines, and other functional groups.
Precursor to Benzylboronates: Benzylboronic esters are important intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds. wikipedia.org Tribenzyl borate can be a convenient starting material for the synthesis of a wide range of substituted benzylboronates, which can then be used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. bris.ac.ukorganic-chemistry.org
Iterative Homologation Strategies: The development of iterative synthesis, where molecular chains are built up in a stepwise and controlled manner, is a major goal in organic chemistry. researchgate.net Boronic esters are key players in these "assembly-line synthesis" approaches. bris.ac.uk Future work could involve the design of novel reagents derived from this compound that can be incorporated into such automated, iterative synthetic platforms for the rapid construction of complex molecular architectures. bris.ac.uk
The following table outlines the potential for designing novel reagents from this compound:
| Reagent Type | Precursor | Application in Complex Synthesis |
| Benzylating Agent | This compound | Protection of functional groups, introduction of benzyl moieties. |
| Benzylboronate Esters | This compound | Suzuki-Miyaura cross-coupling, synthesis of biaryls and other complex structures. wikipedia.org |
| Reagents for Iterative Synthesis | Derivatives of this compound | Automated synthesis of natural products and other complex molecules. bris.ac.ukresearchgate.net |
Integration of this compound in Advanced Functional Materials
The unique properties of boron-containing compounds, particularly the dynamic nature of borate ester bonds, make them attractive building blocks for advanced functional materials. nih.gov this compound can be integrated into polymeric structures to create materials with novel and tunable properties.
Future research directions in this domain include:
Stimuli-Responsive Polymers: Boronate ester linkages can be reversible, responding to changes in pH, temperature, or the presence of specific molecules. researcher.life By incorporating tribenzyl borate into polymer chains, it is possible to create "intelligent" materials that can change their properties on demand. These materials could find applications in drug delivery, sensors, and self-healing materials. nih.govresearcher.life
Polymer Electrolytes for Batteries: Borate esters have been investigated as additives in polymer electrolytes for lithium-ion batteries to improve their performance and stability. acs.org this compound, with its specific organic groups, could be explored for the development of new electrolyte formulations with enhanced ionic conductivity and interfacial stability, particularly for high-capacity anodes like silicon/graphite composites. acs.org
Cross-linking Agents in Polymer Networks: Borate esters are effective cross-linkers for polymers containing diol functionalities. researchgate.net Tribenzyl borate can be used to create robust and dynamic polymer networks. The nature of the benzyl groups can influence the mechanical and thermal properties of the resulting materials. This could lead to the development of new vitrimers, which are a class of plastics that are strong and durable like thermosets but can be reprocessed like thermoplastics. nih.gov
The table below summarizes the potential applications of this compound in advanced materials:
| Material Type | Role of this compound | Potential Applications |
| Stimuli-Responsive Polymers | Dynamic cross-linker, responsive moiety | Drug delivery, sensors, self-healing materials. nih.govresearcher.life |
| Polymer Electrolytes | Electrolyte additive | High-performance lithium-ion batteries. acs.org |
| Vitrimers and Dynamic Networks | Cross-linking agent | Reprocessable and self-healing plastics. nih.gov |
Development of High-Throughput Screening and Automated Synthesis Methodologies
To accelerate the discovery of new reactions and materials, high-throughput screening (HTS) and automated synthesis are indispensable tools. sigmaaldrich.com The application of these technologies to the chemistry of this compound will be a key driver of future innovation.
Future research in this area will likely involve:
High-Throughput Screening of Catalytic Reactions: HTS techniques can be employed to rapidly screen a large number of reaction conditions (e.g., solvents, temperatures, co-catalysts) to identify the optimal parameters for reactions catalyzed by tribenzyl borate. researchgate.net This will significantly speed up the process of discovering new catalytic applications and improving existing ones. Mass spectrometry-based techniques are particularly well-suited for the rapid analysis of reaction arrays. researchgate.net
Automated Synthesis of Borate Ester Derivatives: Automated synthesis platforms can be developed for the preparation of libraries of borate ester derivatives. bris.ac.uk This will facilitate the systematic exploration of structure-activity relationships, for example, in the development of new catalysts or reagents. The use of iterative lithiation-borylation reactions in an automated fashion has already been demonstrated for the synthesis of complex natural products. bris.ac.uk
Robotic Systems for Materials Discovery: Robotic platforms can be used to prepare and test a large number of polymer formulations incorporating this compound. This will enable the rapid discovery of new materials with desired properties, such as specific mechanical strengths, thermal stabilities, or stimuli-responsive behaviors.
The following table highlights the impact of HTS and automation on future research:
| Methodology | Application to this compound | Expected Outcome |
| High-Throughput Screening (HTS) | Optimization of catalytic reactions. researchgate.net | Rapid discovery of new reactions and optimal conditions. |
| Automated Synthesis | Preparation of libraries of derivatives. bris.ac.uk | Systematic exploration of structure-activity relationships. |
| Robotic Materials Discovery | Formulation and testing of new polymers. | Accelerated development of advanced functional materials. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
